Cas no 205-83-4 (Acenaphth1,2-aanthracene)

Acenaphth1,2-aanthracene structure
Acenaphth1,2-aanthracene structure
商品名:Acenaphth1,2-aanthracene
CAS番号:205-83-4
MF:C24H14
メガワット:302.36796
CID:261447

Acenaphth1,2-aanthracene 化学的及び物理的性質

名前と識別子

    • Naphtho[2,3-j]fluoranthene(6CI,7CI,8CI,9CI)
    • Acenaphth[1,2-a]anthracene
    • NAPHTHO[2,3-J]FLUORANTHENE
    • Naphto[2,3-j]fluoranthene
    • Naphtho[2,3-j]fluoranthene200µg
    • Naphtho<2',3',10,11>fluoranthen
    • Acenaphth1,2-aanthracene
    • インチ: InChI=1S/C24H14/c1-2-6-17-14-22-18(13-16(17)5-1)11-12-20-19-9-3-7-15-8-4-10-21(23(15)19)24(20)22/h1-14H
    • InChIKey: ZQYVVUIWXIUAKD-UHFFFAOYSA-N
    • ほほえんだ: C1C2C3=C(C=CC=2)C2=C(C=CC4C=C5C(C=CC=C5)=CC=42)C3=CC=1

計算された属性

  • せいみつぶんしりょう: 302.11000

じっけんとくせい

  • PSA: 0.00000
  • LogP: 6.79360

Acenaphth1,2-aanthracene セキュリティ情報

Acenaphth1,2-aanthracene 税関データ

  • 税関コード:2902909090
  • 税関データ:

    中国税関コード:

    2902909090

    概要:

    2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量

    要約:

    2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%

Acenaphth1,2-aanthracene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
A130740-10mg
Acenaphth[1,2-a]anthracene
205-83-4
10mg
$ 1642.00 2023-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-481320-1mg
Acenaphth[1,2-a]anthracene-d14,
205-83-4
1mg
¥3685.00 2023-09-05
TRC
A130740-1mg
Acenaphth[1,2-a]anthracene
205-83-4
1mg
$ 207.00 2023-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-481320-1 mg
Acenaphth[1,2-a]anthracene-d14,
205-83-4
1mg
¥3,685.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-479431-1 mg
Acenaphth[1,2-a]anthracene,
205-83-4
1mg
¥2,858.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-479431-1mg
Acenaphth[1,2-a]anthracene,
205-83-4
1mg
¥2858.00 2023-09-05
TRC
A130740-100mg
Acenaphth[1,2-a]anthracene
205-83-4
100mg
$ 9200.00 2023-09-09

Acenaphth1,2-aanthraceneに関する追加情報

Acenaphtho[1,2-a]Anthracene (CAS No. 205-83-4): Structural Insights and Emerging Applications in Chemical Biology

The acenaphtho[1,2-a]anthracene (CAS No. 205-83-4) represents a polycyclic aromatic hydrocarbon (PAH) with a unique fused-ring architecture combining the structural motifs of acenaphthene and anthracene. This compound's acenaphtho[1,2-a]anthracene nomenclature highlights its constitutional isomerism compared to other PAH derivatives, where the [1,2-a] fusion pattern creates distinct electronic properties and reactivity profiles. Recent spectroscopic analyses confirm its planar conjugated system spans 14 π-electrons across its rigid framework, endowing it with characteristic UV-vis absorption maxima between 300–400 nm and fluorescence quantum yields exceeding 0.3 in non-polar solvents.

Innovative synthetic methodologies have advanced the accessibility of this compound. A 2023 study published in Chemical Communications demonstrated a palladium-catalyzed cross-coupling strategy using diaryl halides and acenaphthylene derivatives under mild conditions (CAS No. 205-83-4 synthesis). This approach achieved >95% yield with complete regiochemical control, addressing earlier challenges associated with side reactions in Friedel-Crafts type syntheses. The optimized protocol employs ligand-assisted catalyst systems that suppress overfunctionalization while maintaining structural integrity of the extended aromatic system.

Biochemical investigations reveal intriguing interactions between acenaphtho[1,2-a]anthracene derivatives and protein targets. A collaborative study from MIT and Scripps Research (published in Nature Chemistry, 2024) identified selective binding to histone deacetylase (HDAC) isoforms through π-stacking interactions with hydrophobic pockets. Fluorescently tagged analogs showed submicromolar affinity for HDAC6 without significant off-target effects on related isoforms. These findings suggest potential applications in epigenetic research tools and therapeutic candidates for neurodegenerative diseases linked to HDAC dysregulation.

In materials science applications, this compound's optoelectronic properties are being exploited for next-generation photovoltaic devices. A 2023 report in Advanced Materials demonstrated its use as a hole-transporting material in perovskite solar cells when functionalized with thiophene side chains (CAS No. 205-83-4 photovoltaics). The modified structure achieved power conversion efficiencies of 18.7% under AM1.5G illumination, attributed to its balanced charge carrier mobility (hole mobility: 35 cm²/V·s) and favorable energy level alignment with perovskite layers.

Ongoing research explores its role as a molecular probe for environmental sensing systems. Researchers at ETH Zurich recently developed a acenaphtho[1,2-a]anthracene-based fluorosensor capable of detecting trace levels of heavy metal ions like Pb²⁺ and Cd²⁺ through ligand displacement mechanisms (JACS Au, 2024). The sensor exhibited sub-nanomolar detection limits with selectivity ratios exceeding 50-fold over competing ions, enabled by the compound's rigid framework that minimizes steric hindrance during binding events.

Computational studies using density functional theory (DFT) have provided mechanistic insights into its reactivity patterns. A computational model published in ChemRxiv (preprint July 2024) revealed that the [1,2-a] fusion creates localized electron density distributions favoring electrophilic substitution at positions C7 and C9 relative to traditional anthracene derivatives. These predictions were validated through diazonium salt coupling experiments that showed >90% regioselectivity for these positions under mild nitration conditions.

The compound's structural versatility has also spurred investigations into supramolecular assemblies. A self-assembled nanotube structure formed by π-stacking interactions between CAS No. 205-83-4 molecules was reported to exhibit exceptional mechanical stability under shear forces (~8 N/m), as measured by atomic force microscopy (AFM). This property is now being explored for drug delivery systems requiring both structural integrity and stimuli-responsive release mechanisms triggered by pH changes or enzymatic degradation.

Safety assessments conducted by EU chemical agencies confirm this compound's low acute toxicity profile when handled according to standard laboratory protocols (Toxicology Letters, supplementary data 2023). Its logP value of ~6 indicates limited bioaccumulation potential while maintaining solubility characteristics suitable for formulation into lipid-based delivery systems without requiring toxic organic co-solvents.

Ongoing clinical translational studies focus on developing prodrug conjugates where acenaphtho[1,2-a]anthracene's photophysical properties enable dual roles as both diagnostic imaging agents and therapeutic payloads under photoactivation conditions. Preliminary in vitro experiments demonstrate controlled drug release kinetics correlated with light intensity parameters within biocompatible wavelength ranges (~650 nm).

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